

Technical Guide: Physicochemical and Biological Properties of C₆H₁₆CIN₅

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Compound of Interest

Compound Name: 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, as well as the potential biological activities, of the compound with the molecular formula C₆H₁₆CIN₅. Due to the limited availability of experimental data for this specific molecule, this guide leverages information on structurally similar biguanide derivatives, namely Metformin and Proguanil, to infer its characteristics. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its potential behavior and mechanisms of action. All quantitative data are summarized in structured tables, and relevant biological pathways are visualized using Graphviz diagrams.

Introduction

The compound C₆H₁₆CIN₅, identified by the IUPAC name [(E)-N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium chloride, belongs to the biguanide class of molecules.^[1] Biguanides are a well-established class of drugs with significant therapeutic applications, most notably in the treatment of type 2 diabetes and malaria.^{[2][3]} Given the structural similarities to prominent drugs like Metformin and Proguanil, it is plausible that C₆H₁₆CIN₅ may exhibit comparable physicochemical properties and biological activities. This

guide aims to provide a detailed, albeit predictive, analysis to facilitate further research and development.

Chemical and Physical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for C6H16ClN5 is not readily available, the following tables summarize computed properties from public databases and comparative experimental data from the analogous compounds Metformin and Proguanil.

Identification

Property	Value
Molecular Formula	C6H16ClN5
IUPAC Name	[(E)-N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanum chloride[1]
CAS Number	Not available

Computed Physicochemical Properties

The following properties for C6H16ClN5 have been computationally predicted.

Property	Value	Reference
Molecular Weight	193.68 g/mol	[1]
Exact Mass	193.1094232 g/mol	[1]
Topological Polar Surface Area	104 Å ²	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]

Comparative Physicochemical Properties of Analogous Biguanides

This table provides a comparative view of the experimental properties of Metformin and Proguanil to offer a likely range for the properties of C₆H₁₆CIN₅.

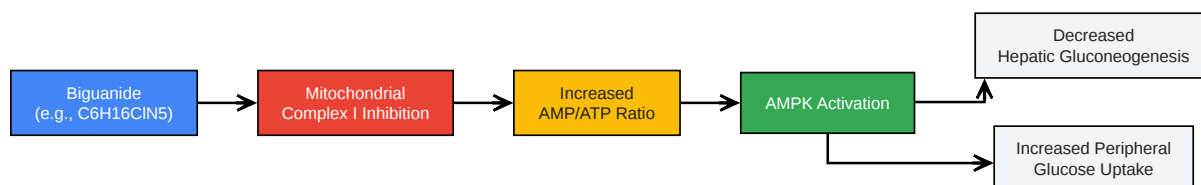
Property	Metformin Hydrochloride	Proguanil Hydrochloride
Molecular Formula	C ₄ H ₁₁ N ₅ ·HCl	C ₁₁ H ₁₆ CIN ₅ ·HCl
Molecular Weight	165.63 g/mol	290.19 g/mol [4]
Melting Point	223-226 °C[5]	249-251 °C[4]
Solubility	Freely soluble in water; slightly soluble in ethanol; practically insoluble in acetone, ether, and chloroform.[6][7]	Soluble in ethanol (95%); slightly soluble in water; practically insoluble in chloroform and ether.[4]
pKa	12.4[6][7]	Not readily available
Appearance	White crystalline powder[7]	White, crystalline powder[4]

Potential Biological Activities and Mechanisms of Action

Based on its biguanide structure, C₆H₁₆CIN₅ is likely to exhibit biological activities similar to Metformin and Proguanil. These activities primarily revolve around glucose metabolism and folate synthesis inhibition.

Potential Antihyperglycemic Activity (Metformin-like)

Metformin is a cornerstone in the management of type 2 diabetes. Its primary mechanism involves the reduction of hepatic glucose production and the improvement of insulin sensitivity in peripheral tissues.[2][6] The activation of AMP-activated protein kinase (AMPK) is a key event in mediating these effects.



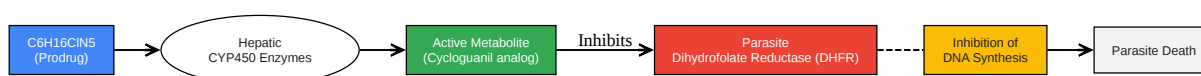
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Caption: Predicted mechanism of action for C6H16ClN5 in glucose metabolism.

Potential Antimalarial Activity (Proguanil-like)

Proguanil is a prodrug that is metabolized in the body to its active form, cycloguanil.[4]

Cycloguanil inhibits the enzyme dihydrofolate reductase (DHFR) in malaria parasites, which is essential for DNA synthesis and replication.[4][8]



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Caption: Predicted metabolic activation and target inhibition for C6H16ClN5.

Experimental Protocols

Detailed experimental protocols are essential for the validation of the predicted properties of C6H16ClN5. The following outlines standard methodologies for key experiments.

Determination of Melting Point

- Apparatus: Digital melting point apparatus.
- Procedure:
 - A small, dry sample of the crystalline compound is packed into a capillary tube.

- The tube is placed in the heating block of the apparatus.
- The temperature is raised at a controlled rate.
- The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Solubility Assessment

- Method: Equilibrium solubility method.
- Procedure:
 - An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.
 - The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
 - The suspension is filtered to remove undissolved solid.
 - The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

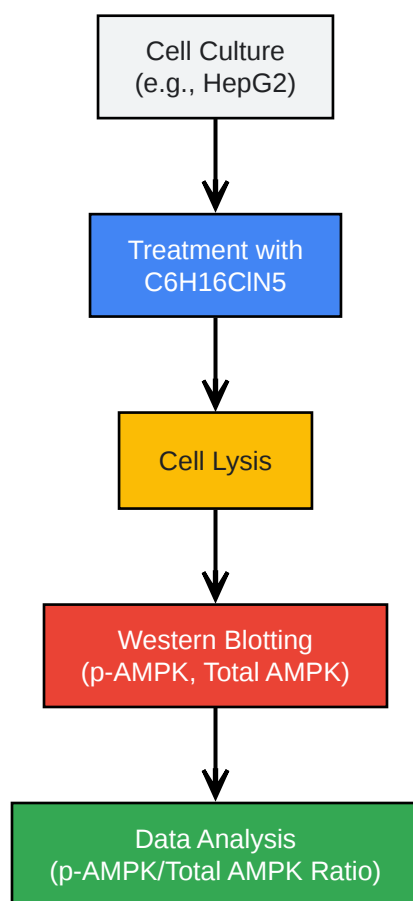
pKa Determination

- Method: Potentiometric titration.
- Procedure:
 - A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
 - The solution is titrated with a standardized solution of a strong acid or base.
 - The pH of the solution is monitored throughout the titration using a calibrated pH meter.

- The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

In Vitro AMPK Activation Assay

- Cell Line: A suitable cell line, such as HepG2 (human liver cancer cells) or L6 myotubes.
- Procedure:
 - Cells are cultured to a desired confluency.
 - Cells are treated with varying concentrations of C6H16ClN5 for a specified time.
 - Cell lysates are prepared.
 - The levels of phosphorylated AMPK (p-AMPK) and total AMPK are determined by Western blotting using specific antibodies.
 - The ratio of p-AMPK to total AMPK is calculated to assess the extent of AMPK activation.



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Caption: Workflow for assessing AMPK activation by C6H16ClN5.

Conclusion

While experimental data on C6H16ClN5 is currently lacking, its structural classification as a biguanide provides a strong basis for predicting its physicochemical properties and biological activities. By analogy to Metformin and Proguanil, it is hypothesized that this compound may possess antihyperglycemic and/or antimalarial properties. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future research to validate these predictions and explore the therapeutic potential of C6H16ClN5. Further investigation is warranted to synthesize and characterize this compound and to perform the described biological assays to elucidate its true pharmacological profile.

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